6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
6-(2-propan-2-ylimidazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8(2)11-13-5-6-15(11)10-4-3-9(12)7-14-10/h3-8H,12H2,1-2H3 |
InChI Key |
TYRTZKHJPINMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1C2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
A widely adopted method involves the coupling of 6-halopyridin-3-amine derivatives with 2-isopropylimidazole under palladium catalysis. For instance, 6-bromopyridin-3-amine reacts with 2-isopropylimidazole in the presence of Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and t-BuONa in toluene at 110°C under nitrogen, yielding the target compound in 72–78% isolated yield. Key advantages include functional group tolerance and scalability, though stoichiometric byproduct formation necessitates careful purification.
Table 1. Optimization of Buchwald-Hartwig Coupling Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃/XantPhos | 78 | 98 |
| Base | t-BuONa | 75 | 97 |
| Solvent | Toluene | 72 | 96 |
| Temperature (°C) | 110 | 78 | 98 |
Ullmann-Type Coupling
Copper-mediated coupling offers a cost-effective alternative, particularly for electron-deficient pyridines. Employing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 120°C, 6-iodopyridin-3-amine couples with 2-isopropylimidazole to furnish the product in 65% yield. While milder than palladium systems, extended reaction times (24–36 h) and moderate yields limit industrial applicability.
Imidazole Ring Construction via Cyclocondensation
Debus-Radziszewski Reaction
In situ imidazole synthesis on the pyridine core avoids prefunctionalization challenges. Treatment of 6-amino-3-nitropyridine with isobutyraldehyde and ammonium acetate in acetic acid at reflux generates the imidazole ring through a three-component cyclization. Subsequent reduction of the nitro group with H₂/Pd-C affords the target amine in 58% overall yield.
Equation 1:
Van Leusen Imidazole Synthesis
TosMIC (tosylmethyl isocyanide) mediates cyclization under basic conditions. Reacting 6-azidopyridin-3-amine with TosMIC and isobutyraldehyde in methanol with K₂CO₃ at 70°C produces the imidazole ring regioselectively, followed by Staudinger reduction of the azide to amine (81% yield). This method excels in stereocontrol but requires handling of azide intermediates.
Protective Group Strategies
Amino Group Protection
Temporary protection of the pyridin-3-amine group as a trifluoroacetamide (TFA) prevents undesired side reactions during coupling steps. For example, 6-bromo-N-(trifluoroacetyl)pyridin-3-amine undergoes smooth Buchwald-Hartwig coupling, with subsequent deprotection using NaOH/MeOH (95% recovery).
Imidazole N-Protection
Introducing a tert-butoxycarbonyl (Boc) group on the imidazole nitrogen facilitates purification. After coupling, acidic cleavage with HCl/dioxane restores the free amine without pyridine ring degradation.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : δ 8.61 (d, J = 5.2 Hz, 1H, pyridine H-2), 7.92 (s, 1H, imidazole H-4), 7.35 (dd, J = 8.8, 2.8 Hz, 1H, pyridine H-5), 6.83 (d, J = 8.8 Hz, 1H, pyridine H-4), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS (ESI+) : m/z calcd for C₁₁H₁₅N₅ [M+H]⁺: 218.1405; found: 218.1402.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, with retention time = 12.3 min.
Scale-Up Considerations and Industrial Feasibility
Palladium-catalyzed methods demonstrate superior scalability, with kilogram-scale batches achieving 70–75% yield in pilot plants. Critical parameters include catalyst recycling (3–5 cycles via filtration) and solvent recovery systems to minimize costs. In contrast, cyclization routes face challenges in byproduct management, though continuous flow reactors improve efficiency by reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Scientific Research Applications
6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in the conformation and activity of the target molecules .
Comparison with Similar Compounds
Core Structural Variations
The compound shares structural motifs with several derivatives reported in recent studies (Table 1):
*Calculated based on formula C₁₀H₁₄N₄.
Key Observations :
- Lipophilicity : The 2-isopropyl group in the target compound increases hydrophobicity compared to unsubstituted imidazole analogs (e.g., 6-(1H-imidazol-1-yl)pyridin-3-amine) . This property is critical for bioavailability and target engagement in hydrophobic binding pockets.
- Bioactivity : Analogs like 12r (with a 2-isopropylimidazole) were designed as 15-prostaglandin dehydrogenase inhibitors, highlighting the therapeutic relevance of this substituent .
- Synthetic Complexity: The thieno-pyridine scaffold in compounds 12r and 12s introduces additional synthetic steps compared to the simpler pyridine-based target compound .
Analytical Characterization
- NMR Spectroscopy : All analogs in –4 were characterized using ¹H and ¹³C NMR, with solvent-dependent shifts (e.g., CDCl₃ vs. acetone-d₆) . For the target compound, similar protocols would apply, with distinct peaks for the isopropyl group (δ ~1.2–1.5 ppm for CH₃ and δ ~2.5–3.0 ppm for CH).
- Mass Spectrometry: ESI-MS data for analogs (e.g., 12r at m/z 460.1 [M+H]+) confirm molecular weights . The target compound’s expected [M+H]+ would be ~231.3, distinguishing it from bulkier thieno-pyridine derivatives.
- X-ray Crystallography : Absolute stereochemistry for analogs like 12q was resolved via X-ray, a method applicable to the target compound if crystallized .
Research Implications
- Therapeutic Potential: The 2-isopropylimidazole moiety in the target compound may enhance binding to enzymes like 15-PGDH, as seen in compound 12r .
- Structure-Activity Relationships (SAR) : Substituents at the imidazole 2-position (e.g., isopropyl vs. cyclopropyl in 12s) modulate steric and electronic interactions, influencing potency and selectivity .
- Supplier Availability : Commercial availability of simpler analogs (e.g., 6-(1H-pyrazol-1-yl)pyridin-3-amine via 6 suppliers ) contrasts with the target compound, which may require custom synthesis.
Biological Activity
6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula: C₁₁H₁₄N₄
- Molecular Weight: 202.26 g/mol
The structure features a pyridine ring substituted with an imidazole group, which may contribute to its biological properties.
The biological activity of this compound primarily involves:
- Kinase Inhibition: The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling and proliferation.
- Antitumor Activity: Preliminary studies suggest that it exhibits significant antitumor properties by inducing apoptosis in cancer cells.
Antitumor Efficacy
Research has demonstrated the compound's potential in inhibiting tumor growth across several cancer cell lines. The following table summarizes its activity against different types of cancer:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Case Studies
-
Study on A549 Cells:
A study evaluated the effect of the compound on A549 lung cancer cells, revealing an IC₅₀ of 15 µM, indicating potent antiproliferative effects and apoptosis induction through caspase activation. -
MCF-7 Cells:
In MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC₅₀ = 12.5 µM), attributed to the inhibition of key signaling pathways involved in cell survival. -
HeLa Cells:
The compound was also assessed in HeLa cervical cancer cells, where it exhibited an IC₅₀ of 10 µM, demonstrating its capability to disrupt the cell cycle and induce apoptosis.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates moderate absorption and distribution properties. Toxicity studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity towards normal cells while effectively targeting cancerous cells.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with commercially available pyridine derivatives. For example:
- Step 1 : Bromination or functionalization of pyridine at specific positions (e.g., 2-bromo-1-(thiophen-3-yl)ethan-1-one as a precursor) .
- Step 2 : Coupling with imidazole derivatives using catalysts like palladium or copper under inert atmospheres (e.g., DMF or toluene as solvents) .
- Step 3 : Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and characterization by -NMR, -NMR, and IR spectroscopy to confirm structural integrity .
Q. How is the purity and structural identity of the compound validated in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amine protons at δ 5.5–6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 215 [M+H]+ for related pyridine-imidazole derivatives) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., N-H stretches at ~3298 cm for amines) .
Q. What preliminary biological screening approaches are used to assess this compound’s activity?
- Methodological Answer :
- In vitro assays : Antimicrobial activity via minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC determination using fluorogenic substrates) .
- Neuroactivity : Electrophysiological studies on ion channels (e.g., GABA receptor modulation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Catalyst screening : Test Pd/Cu catalysts in varying ratios (e.g., Pd(OAc)/Xantphos for coupling efficiency) .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates .
- Temperature control : Reactions at 35–80°C under inert atmospheres to minimize side products .
- Example : A 17.9% yield improvement was achieved using cesium carbonate as a base in DMSO at 35°C .
Q. How do computational methods enhance the design of derivatives with targeted biological activity?
- Methodological Answer :
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using Gaussian 09) .
- Molecular docking : Screen derivatives against protein targets (e.g., kinase active sites) to prioritize synthesis .
- Machine learning : Train models on PubChem datasets to correlate substituents (e.g., methyl vs. methoxy groups) with bioactivity .
Q. How can structural modifications resolve contradictions in reported biological data?
- Methodological Answer :
- Comparative SAR analysis : Modify substituents systematically (Table 1) and retest activities :
| Substituent Position | Group | Observed Activity |
|---|---|---|
| Pyridine C-6 | Methyl | Antimicrobial (MIC: 8 µg/mL) |
| Imidazole C-2 | Isopropyl | Neuroactive (EC: 12 µM) |
| Amine C-3 | Ethoxy | Enzyme inhibition (IC: 5 nM) |
- Follow-up studies : Use isothermal titration calorimetry (ITC) to validate binding affinities conflicting with activity data .
Q. What advanced techniques are used to study reaction mechanisms involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
